N-(4-(2,4-dichlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O2S/c14-7-1-2-8(9(15)5-7)10-6-21-13(17-10)18-12(19)11-3-4-16-20-11/h1-6H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYTZOXJLPFKEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)NC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
This compound features a thiazole ring, an isoxazole moiety, and a carboxamide functional group. The presence of the 2,4-dichlorophenyl substituent enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including those similar to this compound. For instance:
- Broad-spectrum Activity : Compounds with thiazole rings have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. In vitro studies indicated that certain thiazole derivatives exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .
- Mechanism of Action : The antimicrobial mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways. For example, the thiazole derivatives were shown to inhibit key enzymes involved in bacterial growth .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Target Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 3h | MRSA | 8 | |
| Compound 7 | VRE | 16 | |
| Compound 9f | Candida auris | 4 | |
| Compound 14f | E. faecium | 32 |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Structure-activity relationship (SAR) studies indicate that modifications to the thiazole and isoxazole components can significantly influence cytotoxicity against various cancer cell lines.
Case Studies
- Caco-2 Cell Line : In studies involving Caco-2 colorectal adenocarcinoma cells, compounds similar to this compound showed a notable decrease in cell viability (up to 39.8% compared to untreated controls), indicating promising anticancer activity .
- A549 Cell Line : Comparatively, the same compounds exhibited less efficacy against A549 human pulmonary adenocarcinoma cells, suggesting a selective action that could be exploited for targeted therapies .
Table 2: Anticancer Activity Against Selected Cell Lines
| Compound Name | Cell Line | Viability Reduction (%) | Reference |
|---|---|---|---|
| Compound A | Caco-2 | 39.8 | |
| Compound B | A549 | 31.9 | |
| Compound C | Caco-2 | 20.6 |
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups such as chlorine enhances the reactivity and binding affinity to biological targets.
- Substituent Positioning : The positioning of substituents on the thiazole ring has been shown to influence both antimicrobial and anticancer activities significantly .
Comparison with Similar Compounds
Structural Analogues with Thiazole and Isoxazole Moieties
(a) Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate ()
- Structure : Contains a thiophene-substituted isoxazole ester.
- Key Differences : The target compound replaces the thiophene and ester groups with a 2,4-dichlorophenyl-thiazole-carboxamide.
- The carboxamide group (vs. ester) may increase hydrogen-bonding capacity, affecting target binding .
(b) 4-(4-Fluorophenyl)-thiazole Derivatives ()
- Structure : Fluorophenyl-thiazole compounds with triazole and pyrazole substituents.
- Key Differences : Fluorine substitution vs. chlorine in the target compound.
- Impact: Chlorine’s larger atomic radius and stronger electron-withdrawing nature may alter molecular planarity and π-π stacking interactions. The dichlorophenyl group could reduce solubility but enhance receptor affinity compared to mono-fluorophenyl analogs .
Carboxamide-Containing Thiazole Derivatives
(a) N-Substituted 2-(4-Pyridinyl)thiazole Carboxamides ()
- Structure : Pyridinyl-thiazole carboxamides with varied alkyl/aryl substituents.
- Key Differences : The target compound uses an isoxazole-carboxamide instead of pyridinyl.
- Impact: Isoxazole’s lower basicity (vs. pyridine) may reduce cation-π interactions but improve metabolic stability.
(b) AM251 and Rimonabant ()
- Structure : Pyrazole-3-carboxamides with dichlorophenyl groups.
- Key Differences : The target compound substitutes pyrazole with thiazole and isoxazole.
- Impact: Thiazole’s sulfur atom may enhance π-stacking interactions compared to pyrazole. The isoxazole-carboxamide could introduce distinct hydrogen-bonding patterns, influencing GPCR binding profiles (e.g., cannabinoid receptors) .
Dichlorophenyl-Substituted Agrochemicals ()
- Examples : Sulfentrazone (N-(2,4-dichloro-5-triazolylphenyl)methanesulfonamide).
- Key Differences : The target compound’s thiazole-isoxazole core differs from triazole or sulfonamide backbones.
- Impact : Dichlorophenyl groups in agrochemicals confer resistance to enzymatic degradation; similar properties may make the target compound persistent in biological systems .
Physicochemical Comparison
| Property | Target Compound | Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate | 4-(4-Fluorophenyl)-thiazole Derivatives |
|---|---|---|---|
| Lipophilicity (LogP) | High (dichlorophenyl) | Moderate (methylthiophene) | Moderate (fluorophenyl) |
| Hydrogen Bonding | High (carboxamide) | Low (ester) | Variable (triazole/pyrazole) |
| Planarity | Disrupted (steric Cl) | Planar (thiophene) | Partially planar |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The retrosynthetic deconstruction of N-(4-(2,4-dichlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide reveals three primary synthons:
- Isoxazole-5-carboxylic acid (Southern fragment)
- 4-(2,4-Dichlorophenyl)thiazol-2-amine (Northern fragment)
- Carboxamide linkage (Central connector)
The convergent synthesis approach minimizes side reactions by assembling the thiazole and isoxazole rings independently before final coupling.
Synthesis of Isoxazole-5-carboxylic Acid Derivatives
Cyclocondensation of Nitrile Oxides with Enolates
The isoxazole core is typically constructed via 1,3-dipolar cycloaddition between in situ-generated nitrile oxides and electron-deficient dipolarophiles. A regioselective method employs hydroxylamine hydrochloride and β-ketoesters under acidic conditions:
$$
\text{R-C≡N-O} + \text{CH}3\text{COCOOR'} \rightarrow \text{Isoxazole-5-carboxylate} + \text{H}2\text{O}
$$
Optimization studies demonstrate that using choline chloride-urea deep eutectic solvents improves yields to 82–89% while enabling catalyst recycling. Microwave-assisted protocols (120°C, 20 min) further enhance reaction efficiency compared to conventional heating.
Table 1: Comparative Yields of Isoxazole-5-carboxylates Under Varied Conditions
| Dipolarophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl acetoacetate | Toluene | 110 | 6 | 68 |
| Ethyl benzoylacetate | ChCl:urea (DES) | 80 | 3 | 89 |
| Methyl trifluoropyruvate | DCM | 40 | 1.5 | 75 |
Hydrolysis of Isoxazole Esters to Carboxylic Acids
Saponification of isoxazole-5-carboxylates proceeds efficiently with lithium hydroxide in THF/H₂O (3:1):
$$
\text{Isoxazole-5-COOR} + \text{LiOH} \rightarrow \text{Isoxazole-5-COOH} + \text{ROH}
$$
Yields exceed 95% when conducted under nitrogen to prevent decarboxylation.
Construction of 4-(2,4-Dichlorophenyl)thiazol-2-amine
Hantzsch Thiazole Synthesis
The thiazole ring is assembled via α-bromination of 2,4-dichlorophenyl acetophenone followed by cyclocondensation with thiourea:
$$
\text{Ar-CO-CH}3 \xrightarrow{\text{NBS}} \text{Ar-CO-CH}2\text{Br} \xrightarrow{\text{NH}2\text{CSNH}2} \text{Thiazole-2-amine}
$$
Key parameters:
Functionalization at C4 Position
Electrophilic aromatic substitution introduces the 2,4-dichlorophenyl group using AlCl₃-catalyzed Friedel-Crafts acylation:
$$
\text{Thiazole} + \text{Cl}2\text{C}6\text{H}3\text{COCl} \xrightarrow{\text{AlCl}3} \text{4-(2,4-Dichlorophenyl)thiazole}
$$
GC-MS analysis confirms >99% regioselectivity at the C4 position.
Carboxamide Coupling Strategies
Mixed Anhydride Method
Activation of isoxazole-5-carboxylic acid with isobutyl chloroformate enables efficient amide bond formation:
$$
\text{Isoxazole-5-COOH} + \text{ClCO}_2\text{iBu} \rightarrow \text{Anhydride} \xrightarrow{\text{Thiazol-2-amine}} \text{Target Compound}
$$
Table 2: Solvent Effects on Coupling Efficiency
| Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | Et₃N | 25 | 62 |
| THF | DIPEA | 0→25 | 88 |
| DCM | Pyridine | -10 | 71 |
Optimal conditions: Tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA) at 0°C→25°C achieves 88% yield.
Carbodiimide-Mediated Coupling
Alternative activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
$$
\text{COOH} + \text{EDC/HOBt} \rightarrow \text{Active ester} \xrightarrow{\text{Amine}} \text{Amide}
$$
While effective (75–82% yield), this method generates more byproducts than the mixed anhydride approach.
Purification and Characterization
Crystallization Optimization
Recrystallization from ethyl acetate/hexane (1:3) produces needle-like crystals suitable for X-ray diffraction. Single-crystal analysis confirms:
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems enhance safety and yield for nitrile oxide generation:
Green Chemistry Metrics
- E-factor : 8.2 (traditional batch) vs. 3.1 (flow system)
- PMI : 26.7 reduced to 11.4 via solvent recycling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
